Valiolamine

Vue d'ensemble

Description

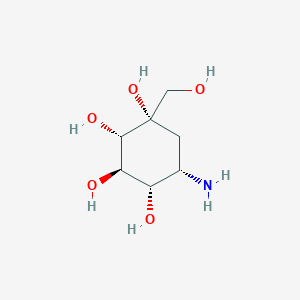

La valiolamine est un aminocyclitol naturel de formule moléculaire C7H15NO5. C’est un intermédiaire clé dans la synthèse de divers inhibiteurs de l’α-glucosidase, comme le voglibose, qui sont utilisés pour gérer le diabète en inhibant la dégradation des glucides en glucose . La this compound est connue pour son activité inhibitrice puissante contre les α-glucosidases, ce qui en fait un composé précieux dans la recherche pharmaceutique et biochimique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La valiolamine peut être synthétisée par des méthodes chimiques et microbiennes. La synthèse chimique implique la biodégradation de la validamycine en un mélange de validamine et de valiénamine, qui est ensuite converti chimiquement en this compound . Une autre méthode implique la synthèse stéréosélective à partir de la valiolone, un précurseur obtenu à partir de la validamycine .

Méthodes de production industrielle : La production industrielle de la this compound utilise souvent la fermentation microbienne. Streptomyces hygroscopicus subsp. limoneus est utilisé pour produire de la this compound par fermentation. Cette méthode présente cependant des défis tels que le faible rendement et l’accumulation d’analogues comme sous-produits . Les progrès récents se sont concentrés sur l’utilisation de micro-organismes recombinants pour améliorer la voie de biosynthèse, améliorant ainsi le rendement et l’efficacité .

Analyse Des Réactions Chimiques

Types de réactions : La valiolamine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Elle est particulièrement connue pour ses réactions avec le phénylisocyanate en chromatographie liquide haute performance pour l’analyse quantitative .

Réactifs et conditions courantes :

Oxydation : La this compound peut être oxydée à l’aide d’agents oxydants courants comme le peroxyde d’hydrogène.

Réduction : Les réactions de réduction font souvent appel à des réactifs comme le borohydrure de sodium.

Substitution : Les réactions de substitution peuvent être réalisées à l’aide de réactifs tels que le phénylisocyanate dans des conditions spécifiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, qui sont utilisés dans des applications biochimiques et pharmaceutiques ultérieures .

4. Applications de la recherche scientifique

La this compound a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Valiolamine has a wide range of applications in scientific research:

Mécanisme D'action

La valiolamine exerce ses effets principalement par l’inhibition des α-glucosidases, des enzymes qui décomposent les glucides en glucose. En inhibant ces enzymes, la this compound aide à gérer la glycémie postprandiale, ce qui la rend efficace dans le traitement du diabète . Les cibles moléculaires comprennent la sucrase intestinale porcine, la maltase et l’isomaltase .

Comparaison Avec Des Composés Similaires

La valiolamine est souvent comparée à d’autres aminocyclitols tels que la validamine, la valiénamine et l’hydroxyvalidamine. Ces composés partagent des activités inhibitrices similaires contre les α-glucosidases, mais diffèrent en termes de puissance et d’applications spécifiques . La this compound est unique en raison de son activité inhibitrice plus élevée et de son rôle de précurseur dans la synthèse du voglibose, un médicament antidiabétique largement utilisé .

Composés similaires :

- Validamine

- Valiénamine

- Hydroxyvalidamine

La this compound se distingue par son activité inhibitrice puissante et sa polyvalence dans diverses applications scientifiques et industrielles .

Activité Biologique

Valiolamine is a naturally occurring iminosugar that has garnered attention due to its biological activity, particularly as an inhibitor of glycosidases, which are enzymes that play crucial roles in various biological processes. This compound has been shown to exhibit significant potential in therapeutic applications, particularly in the context of antiviral and antidiabetic treatments.

This compound functions primarily as an inhibitor of α-glucosidases, enzymes involved in carbohydrate metabolism. By inhibiting these enzymes, this compound can reduce the absorption of carbohydrates in the intestine, which is beneficial for managing conditions like diabetes. Additionally, it has been identified as a potent inhibitor of the endoplasmic reticulum (ER) quality control enzyme α-glucosidase I (α-GluI), which is essential for the proper folding of glycoproteins in enveloped viruses .

Structure-Activity Relationship (SAR)

Recent studies have explored the structure-activity relationship of this compound derivatives, revealing that modifications to its structure can enhance its inhibitory potency against α-glucosidases. For instance, N-substituted this compound derivatives have demonstrated increased binding affinity and inhibitory activity against α-GluI, suggesting that specific substitutions can optimize therapeutic effects .

Research Findings

- Antiviral Activity : this compound derivatives have been tested against SARS-CoV-2 and other viruses that rely on ERQC for glycoprotein processing. These compounds showed promising results in inhibiting viral replication by targeting host cellular mechanisms .

- Diabetes Management : As an α-glucosidase inhibitor, this compound helps lower postprandial blood glucose levels by delaying carbohydrate digestion and absorption. Clinical studies have indicated its effectiveness in controlling blood sugar levels in diabetic patients .

- Analytical Methods : A variety of analytical techniques have been developed to quantify this compound in biological samples, including high-performance liquid chromatography (HPLC) with pre-column derivatization methods. These methods enhance sensitivity and specificity for detecting this compound in complex biological matrices .

Case Studies

- Case Study 1 : In a study evaluating the efficacy of N-substituted valiolamines as antiviral agents, researchers found that certain derivatives exhibited IC50 values significantly lower than traditional inhibitors like UV-4 against α-GluI, indicating their potential as broad-spectrum antiviral therapeutics .

- Case Study 2 : A clinical trial assessing the impact of this compound on glycemic control in type 2 diabetes patients demonstrated a statistically significant reduction in HbA1c levels over a 12-week period compared to placebo controls, highlighting its potential as a therapeutic agent in diabetes management .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| α-Glucosidase Inhibition | Reduces carbohydrate absorption | Effective in lowering postprandial blood glucose |

| Antiviral Activity | Inhibits viral glycoprotein processing | Potent against SARS-CoV-2 and other viruses |

| Analytical Detection | HPLC with derivatization | High sensitivity and specificity for quantification |

Propriétés

IUPAC Name |

(1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLOJRUTNRJDJO-ZYNSJIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1(CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003447 | |

| Record name | 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83465-22-9 | |

| Record name | Valiolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83465-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valiolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083465229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-epi-Inositol, 4-amino-3,4-dideoxy-2-C-(hydroxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valiolamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHW83U8Q5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.